DFIQ Exhibits Dual Apoptosis and Ferroptosis Sensitization in NSCLC, Unmatched by Analog BPIQ
DFIQ demonstrates a quantifiable advantage over its analog BPIQ by not only inducing apoptosis but also sensitizing NSCLC cells to ferroptosis inducers. Specifically, DFIQ treatment in combination with erastin or RSL3 leads to a decrease in the IC50 of these ferroptosis inducers by at least 0.5-fold [2]. In contrast, BPIQ's demonstrated mechanism is limited to the induction of mitochondrial apoptosis [1], without reported ferroptosis sensitization capabilities.
| Evidence Dimension | Sensitization to Ferroptosis Inducers (Erastin/RSL3) as measured by IC50 fold-change |
|---|---|
| Target Compound Data | Decreases IC50 of ferroptosis inducers (e.g., erastin, RSL3) by at least 0.5-fold |
| Comparator Or Baseline | BPIQ (a direct analog) exhibits mitochondrial apoptosis but has no reported sensitization effect on ferroptosis inducers. |
| Quantified Difference | Unique capability; DFIQ provides a ≥0.5-fold IC50 reduction in a combination therapy context, which is absent in BPIQ. |
| Conditions | NSCLC cell lines (H1299, A549, H460) treated with DFIQ in combination with ferroptosis inducers. |
Why This Matters
For researchers investigating ferroptosis-mediated cancer therapies, DFIQ provides a dual-action tool that can synergize with clinical-grade ferroptosis inducers, a functional attribute BPIQ and other simpler quinolines lack.
- [1] PubMed. (2015). BPIQ, a novel synthetic quinoline derivative, inhibits growth and induces mitochondrial apoptosis of lung cancer cells in vitro and in zebrafish xenograft model. BMC Cancer. View Source
- [2] Bow, Y. D., et al. (2023). A novel quinoline derivative, DFIQ, sensitizes NSCLC cells to ferroptosis by promoting oxidative stress accompanied by autophagic dysfunction and mitochondrial damage. Cancer Cell International. View Source
